![molecular formula C18H17ClO4 B14487541 [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate CAS No. 63846-52-6](/img/structure/B14487541.png)
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzyloxy group, a chloroacetyl group, and a phenyl ring, all connected to a methyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioether derivatives.
Aplicaciones Científicas De Investigación
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar in structure but lacks the benzyloxy and chloroacetyl groups.
Benzyl acetate: Contains a benzyloxy group but lacks the chloroacetyl group.
Chloroacetophenone: Contains a chloroacetyl group but lacks the benzyloxy group.
Uniqueness
The presence of both benzyloxy and chloroacetyl groups in [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
Propiedades
Número CAS |
63846-52-6 |
|---|---|
Fórmula molecular |
C18H17ClO4 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
[5-(2-chloroacetyl)-2-phenylmethoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17ClO4/c1-13(20)22-12-16-9-15(17(21)10-19)7-8-18(16)23-11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3 |
Clave InChI |
XHIAKHIRJRCDHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CCl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


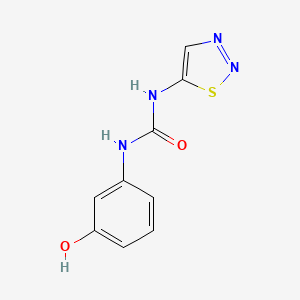

![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
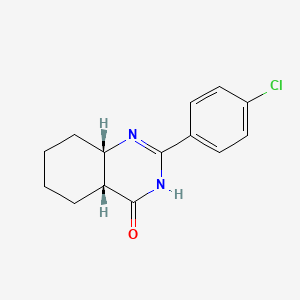
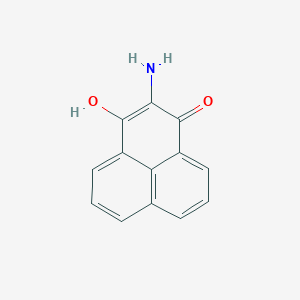
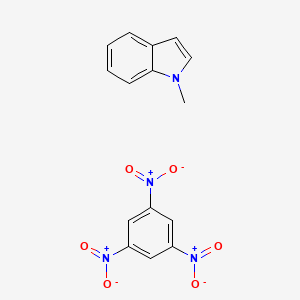

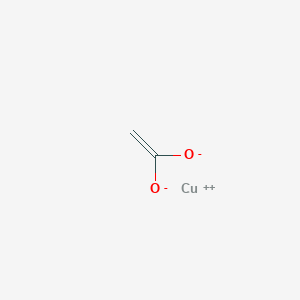

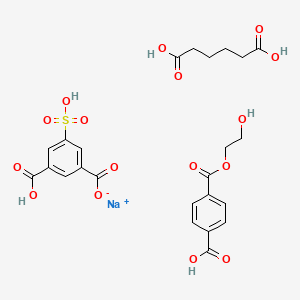
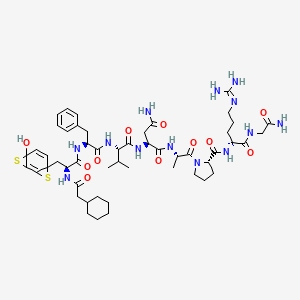

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

